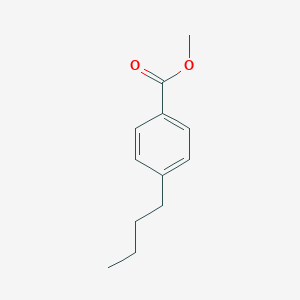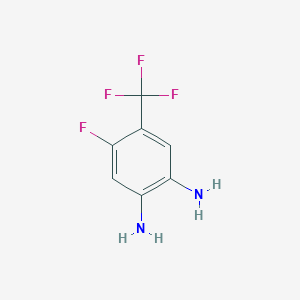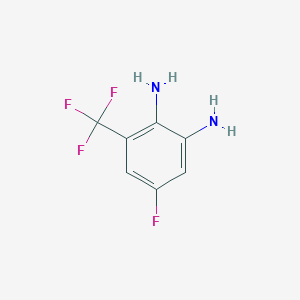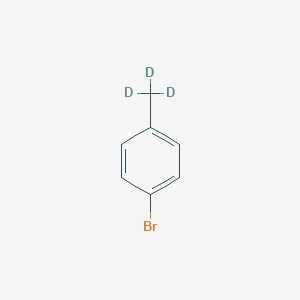
4-Bromotoluene (Methyl D3)
Descripción general
Descripción
4-Bromotoluene, also known as 1-Bromo-4-methylbenzene, is a p-substituted aryl bromide . It is used as a solvent and starting material for organic synthesis and is found in paints, paint thinners, glues, and other products .
Synthesis Analysis
4-Bromotoluene can be synthesized from aniline derivatives using molecular bromine . This one-pot reaction affords aryl bromides from corresponding electron-rich anilines in moderate to excellent yields without isolation of diazonium salts . Another synthesis process involves diazotization and replacement of p-toluidine .Molecular Structure Analysis
The molecular formula of 4-Bromotoluene is C7H7Br . It has an average mass of 171.035 Da and a monoisotopic mass of 169.973099 Da .Chemical Reactions Analysis
4-Bromotoluene was used in the synthesis of ketones by Cu/Pd-catalyzed decarboxylative cross-coupling reaction . It also undergoes Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .Physical And Chemical Properties Analysis
4-Bromotoluene has a melting point of 26-29 °C and a boiling point of 184 °C . Its density is 1.39 g/mL at 25 °C and it has a refractive index of 1.549 . It is a white crystalline low melting mass, soluble in ethanol, ether, and benzene, but insoluble in water .Aplicaciones Científicas De Investigación
Thermophysical Property Data Research
- Field : Physical Chemistry
- Application : 4-Bromotoluene is used in the research of thermophysical property data. This includes properties like boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, surface tension, viscosity, and thermal conductivity .
- Method : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The results include a wide range of data points for various thermophysical properties at different temperatures and pressures .
Drug Discovery and Development
- Field : Pharmacology
- Application : 4-Bromotoluene (Methyl D3) is used in drug discovery and development, specifically in measuring the concentration of drugs and their metabolites in biological samples.
- Method : The specific methods of application or experimental procedures would depend on the specific drug being studied and the type of biological sample being used.
- Results : The outcomes would include data on the concentration of the drug and its metabolites in the sample.
Environmental Monitoring
- Field : Environmental Science
- Application : 4-Bromotoluene (Methyl D3) is used in environmental monitoring to quantify the presence of pollutants in air, water, and soil.
- Method : The specific methods of application or experimental procedures would depend on the specific pollutant being monitored and the type of environmental sample being used.
- Results : The outcomes would include data on the concentration of the pollutant in the sample.
Clinical Research
- Field : Clinical Research
- Application : 4-Bromotoluene (Methyl D3) is used in clinical research to analyze the levels of biomarkers in blood, tissue, and other biological fluids.
- Method : The specific methods of application or experimental procedures would depend on the specific biomarker being studied and the type of biological sample being used.
- Results : The outcomes would include data on the concentration of the biomarker in the sample.
Organic Synthesis
- Field : Organic Chemistry
- Application : 4-Bromotoluene is used as a starting material for organic synthesis . It is used in the synthesis of ketones by Cu/Pd-catalyzed decarboxylative cross-coupling reaction .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes would include the synthesized organic compounds .
Industrial Applications
- Field : Industrial Chemistry
- Application : As a toluene derivative, 4-Bromotoluene is used as a solvent and is found in paints, paint thinners, glues, and other products .
- Method : The specific methods of application or experimental procedures would depend on the specific industrial process .
- Results : The outcomes would include the final industrial products .
C-O Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Bromotoluene undergoes C-O coupling reaction with 2,4-dimethylphenol catalyzed by the CuI/K2CO3/phen system .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes would include the synthesized organic compounds .
Heck Reaction
- Field : Organic Chemistry
- Application : 4-Bromotoluene has been reported to undergo Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes would include the synthesized organic compounds .
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-4-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMRBYMKUEVEU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304707 | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromotoluene (Methyl D3) | |
CAS RN |
22328-44-5 | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22328-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



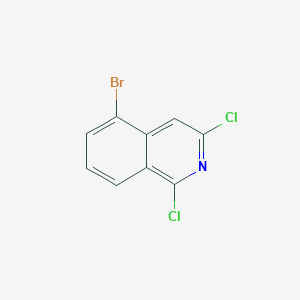
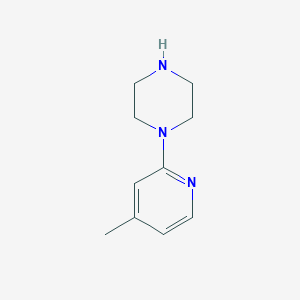
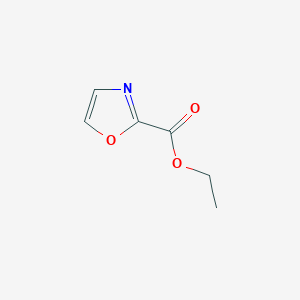
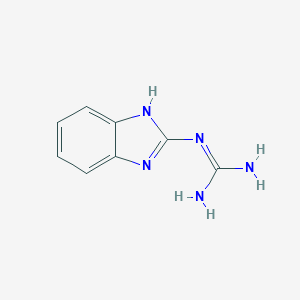
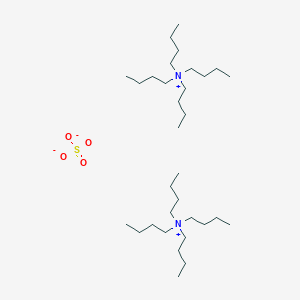
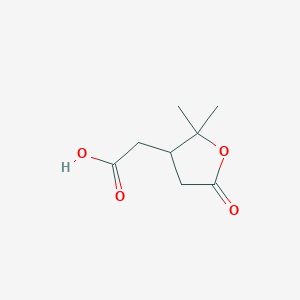
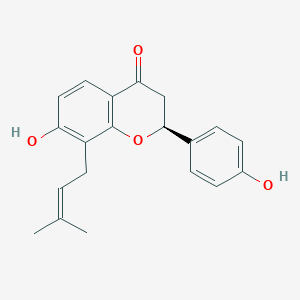
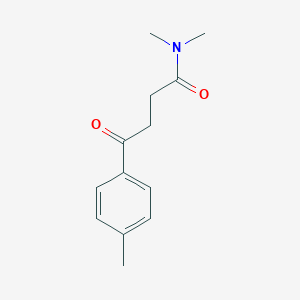
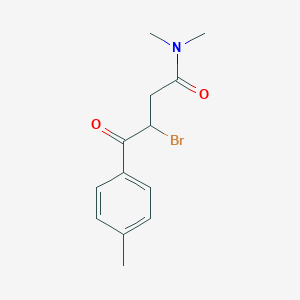
![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)
